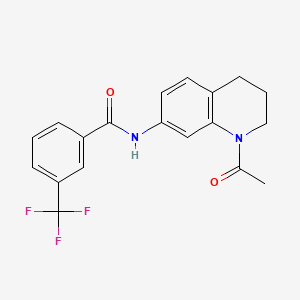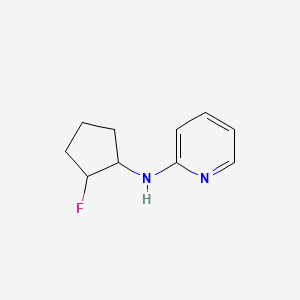![molecular formula C18H17N7O B2489334 3-(4-(3-メチル-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピペラジン-1-カルボニル)ベンゾニトリル CAS No. 2034280-26-5](/img/structure/B2489334.png)
3-(4-(3-メチル-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピペラジン-1-カルボニル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile is a complex organic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile is studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In the field of medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be used to treat various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.
作用機序
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the active sites of c-Met and VEGFR-2 . The binding prevents the kinases from performing their normal function, thus disrupting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 disrupts several biochemical pathways. These pathways are primarily involved in cell growth and survival . By inhibiting these pathways, the compound can effectively suppress the proliferation of cancer cells .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . The compound’s intervention on intracellular c-Met signaling of A549 was verified by the result of Western blot .
生化学分析
Biochemical Properties
The compound 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile has shown potential in binding with a variety of enzymes and receptors in the biological system . This is due to the presence of the triazole ring, which is capable of forming hydrogen bonds and making specific interactions with different target receptors . The compound has also shown excellent anti-tumor activity against various cancer cell lines .
Cellular Effects
The compound has demonstrated significant effects on various types of cells and cellular processes. It has shown to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 . It has also exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile involves binding interactions with biomolecules and changes in gene expression . Molecular docking and molecular dynamics simulation indicated that the compound could bind to c-Met and VEGFR-2 protein, similar to that of foretinib .
Temporal Effects in Laboratory Settings
The compound has shown excellent anti-tumor activity and kinase inhibition ability, suggesting potential long-term effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. One common approach is the cyclization of appropriate precursors, such as hydrazinopyrazin-2-ones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring consistency and efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups, such as the triazolo[4,3-a]pyrazine core and the piperazine ring, makes it versatile in synthetic chemistry.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
類似化合物との比較
Similar Compounds
Other Triazolo[4,3-a]pyrazine Derivatives: : Various derivatives with different substituents on the triazolo[4,3-a]pyrazine core, each with unique biological activities and applications.
Uniqueness
3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile stands out due to its specific combination of functional groups and its ability to interact with multiple molecular targets
特性
IUPAC Name |
3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-13-21-22-17-16(20-5-6-25(13)17)23-7-9-24(10-8-23)18(26)15-4-2-3-14(11-15)12-19/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEWJHQJECJOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide](/img/structure/B2489251.png)

![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)

![1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine](/img/structure/B2489256.png)




methanone](/img/structure/B2489268.png)

![3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489270.png)

![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)
